7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a methoxy group, and a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyridine core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Prop-2-en-1-yloxy Group: This step involves the reaction of the intermediate compound with propargyl bromide under basic conditions to form the prop-2-en-1-yloxy substituent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new therapeutic agents.
Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Investigation of its biological activity and potential as a lead compound in drug discovery.
Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thieno[3,2-b]pyridine cores.
Methoxy-Substituted Phenyl Compounds: Compounds with methoxy groups attached to phenyl rings.
Prop-2-en-1-yloxy Substituted Compounds: Compounds with prop-2-en-1-yloxy substituents.
Uniqueness
7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its combination of a thieno[3,2-b]pyridine core, methoxy group, and prop-2-en-1-yloxy substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H17NO3S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
7-(4-methoxy-3-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C17H17NO3S/c1-3-7-21-15-9-11(4-5-14(15)20-2)12-10-16(19)18-13-6-8-22-17(12)13/h3-6,8-9,12H,1,7,10H2,2H3,(H,18,19) |
InChI Key |
WSMQTBMZBJBLKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OCC=C |
Origin of Product |
United States |
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